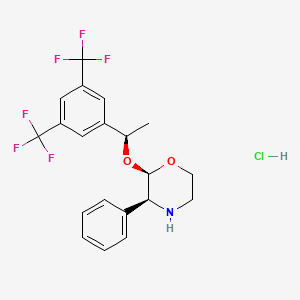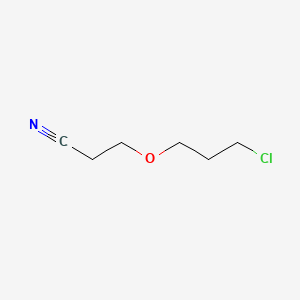
5-Methoxymethoxy-isophthalic acid monomethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxymethoxy-isophthalic acid monomethyl ester is an organic compound with the molecular formula C10H10O6. It is a derivative of isophthalic acid, where one of the carboxylic acid groups is esterified with methanol, and the other carboxylic acid group is protected with a methoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxymethoxy-isophthalic acid monomethyl ester typically involves the following steps:
-
Protection of Isophthalic Acid: : The first step involves the protection of one of the carboxylic acid groups of isophthalic acid using a methoxymethyl group. This can be achieved by reacting isophthalic acid with methoxymethyl chloride in the presence of a base such as triethylamine.
-
Esterification: : The protected isophthalic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to ensure maximum productivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxymethoxy-isophthalic acid monomethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution Reactions: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Hydrolysis: 5-Methoxymethoxy-isophthalic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
5-Methoxymethoxy-isophthalic acid monomethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring ester functionalities.
Industry: The compound is used in the production of polymers and resins, where its ester group can undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 5-Methoxymethoxy-isophthalic acid monomethyl ester depends on the specific reaction it undergoes. For instance:
Hydrolysis: The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and methanol.
Substitution: The methoxymethyl group can be displaced by nucleophiles, resulting in the formation of substituted derivatives.
Oxidation and Reduction: These reactions involve the transfer of electrons, leading to changes in the oxidation state of the compound.
Comparison with Similar Compounds
Similar Compounds
Isophthalic Acid: The parent compound from which 5-Methoxymethoxy-isophthalic acid monomethyl ester is derived.
Dimethyl Isophthalate: Another ester derivative of isophthalic acid, where both carboxylic acid groups are esterified with methanol.
5-Nitroisophthalic Acid Monomethyl Ester: A similar compound with a nitro group instead of a methoxymethyl group.
Uniqueness
This compound is unique due to the presence of the methoxymethyl protecting group, which provides additional stability and reactivity compared to other derivatives. This makes it particularly useful in synthetic chemistry where selective reactions are required.
Properties
Molecular Formula |
C11H12O6 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
3-methoxycarbonyl-5-(methoxymethoxy)benzoic acid |
InChI |
InChI=1S/C11H12O6/c1-15-6-17-9-4-7(10(12)13)3-8(5-9)11(14)16-2/h3-5H,6H2,1-2H3,(H,12,13) |
InChI Key |
MRTYZDDVJKOZAZ-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-](/img/structure/B12072599.png)








![5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester](/img/structure/B12072654.png)

